

3-Amino-2-chloroisonicotinic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-chloroisonicotinic acid

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An In-Depth Technical Guide to the Solubility of **3-Amino-2-chloroisonicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-amino-2-chloroisonicotinic acid** (CAS: 58483-94-6), a key heterocyclic building block in medicinal and agricultural chemistry.^[1] In the absence of extensive public domain data, this document establishes a framework for understanding and determining its solubility through theoretical principles and validated experimental protocols. We delve into the critical physicochemical properties of the molecule, explore the profound influence of pH and solvent selection on its solubility, and provide detailed, step-by-step methodologies for accurate solubility measurement using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry. This guide is intended to equip researchers with the necessary tools to effectively work with this compound in a variety of research and development settings.

Introduction to 3-Amino-2-chloroisonicotinic Acid

3-Amino-2-chloroisonicotinic acid, systematically named 3-amino-2-chloropyridine-4-carboxylic acid, is a substituted pyridine derivative.^{[1][2]} Its molecular structure is characterized by a pyridine ring functionalized with an amino group at the 3-position, a chloro group at the 2-position, and a carboxylic acid at the 4-position. This trifunctional arrangement makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.^[1]

The solubility of a compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. For drug development professionals, understanding solubility is paramount as it directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide provides the foundational knowledge and practical protocols to assess the solubility of this important chemical entity.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical properties of **3-amino-2-chloroisonicotinic acid** are summarized below.

Table 1: Physicochemical Properties of **3-Amino-2-chloroisonicotinic Acid**

Property	Value	Source
IUPAC Name	3-amino-2-chloropyridine-4-carboxylic acid	[1] [2]
CAS Number	58483-94-6	[6] [7]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[1] [2] [7]
Molecular Weight	172.57 g/mol	[1] [2] [7]
Calculated XLogP3	1.2	[2]
SMILES	NC1=C(C=CN=C1Cl)C(O)=O	

Structural Causality:

- **Amphoteric Nature:** The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes the molecule amphoteric. This is the single most important feature governing its aqueous solubility, which will be highly dependent on the pH of the solution.[\[8\]](#)[\[9\]](#)
- **Hydrogen Bonding:** The amino and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen

bond acceptor. This facilitates strong intermolecular interactions and suggests potential solubility in polar, protic solvents like water and alcohols.[10][11]

- **Polarity and Lipophilicity:** The chloro-substituted pyridine ring contributes to the molecule's lipophilicity. The calculated XLogP3 of 1.2 indicates a moderate balance between hydrophilicity and lipophilicity.[2] This suggests that while it will have some aqueous solubility, it will also be soluble in a range of organic solvents.[11]

The Theoretical Framework of Solubility

The Critical Influence of pH on Aqueous Solubility

As an amphoteric substance, **3-amino-2-chloroisonicotinic acid** can exist in different ionic states in an aqueous solution: a cationic form at low pH, a zwitterionic/neutral form at intermediate pH, and an anionic form at high pH.

- At Low pH ($\text{pH} < \text{pK}_{\text{a}1}$): The carboxylic acid is protonated ($-\text{COOH}$) and the amino group is protonated ($-\text{NH}_3^+$), resulting in a net positive charge.
- At Intermediate pH ($\text{pK}_{\text{a}1} < \text{pH} < \text{pK}_{\text{a}2}$): The carboxylic acid deprotonates to a carboxylate ($-\text{COO}^-$) while the amino group remains protonated ($-\text{NH}_3^+$), forming a zwitterion. The molecule has no net charge at its isoelectric point (pI). Solubility is typically at its minimum near the pI.[12]
- At High pH ($\text{pH} > \text{pK}_{\text{a}2}$): The amino group is deprotonated ($-\text{NH}_2$), and the molecule carries a net negative charge.

While the exact pKa values for this compound are not documented, we can estimate them based on similar structures. The pKa of the carboxylic acid group ($\text{pK}_{\text{a}1}$) is expected to be around 2-3, similar to other amino acids.[8][13] The pKa of the pyridinium nitrogen, influenced by the electron-withdrawing chloro and carboxyl groups, and the amino group ($\text{pK}_{\text{a}2}$) will dictate the transition to the anionic form. The solubility is expected to be lowest near the isoelectric point and increase significantly as the pH moves away from the pI in either the acidic or basic direction.[10]

The Role of the Solvent

The principle of "like dissolves like" is a useful guide.

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective due to their ability to form hydrogen bonds with the amino and carboxylic acid groups of the solute.[10][11]
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are expected to dissolve **3-amino-2-chloroisonicotinic acid** well.
- Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, the compound is expected to have very low solubility in nonpolar solvents.

The Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be described by the van't Hoff equation. For practical laboratory purposes, solubility experiments should always be conducted at a controlled and reported temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).[12]

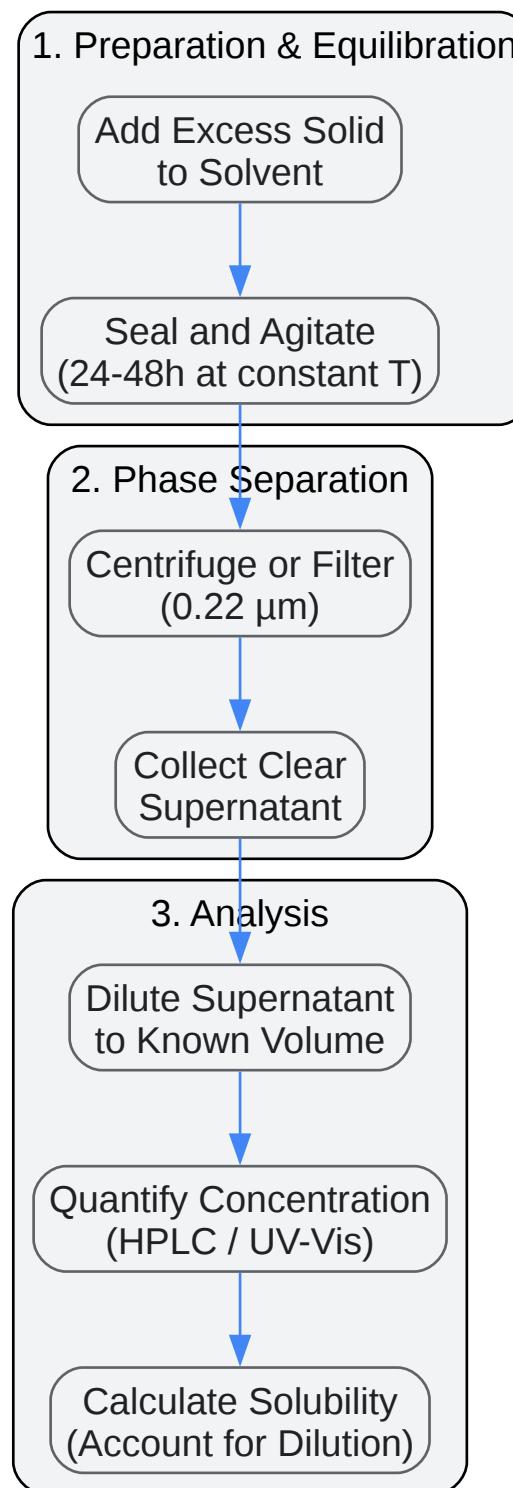
Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It is a robust method that ensures the system has reached thermodynamic equilibrium.

Protocol: Shake-Flask Method

- Preparation: Add an excess amount of solid **3-amino-2-chloroisonicotinic acid** to a known volume of the desired solvent (e.g., phosphate-buffered saline at a specific pH, water, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.

- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated supernatant. This is a critical step and is best achieved by centrifugation at high speed (e.g., >10,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 μm PVDF).[5]
- Sample Preparation: Carefully aspirate a precise volume of the clear supernatant. Dilute this sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry (detailed in Section 5).
- Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of $\mu\text{g/mL}$, mg/mL , or molarity.
- Validation: To confirm equilibrium has been reached, the remaining solid can be analyzed (e.g., by DSC or PXRD) to ensure no polymorphic transformation has occurred during the experiment.[5]

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Caption: Workflow for equilibrium solubility determination.

Analytical Methodologies for Quantification

A reliable and validated analytical method is essential for accurate solubility measurement.[\[12\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.

Suggested HPLC Method:

- Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A good starting point is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
- Detection: UV detector set at a wavelength of maximum absorbance (λ_{max}), which should be determined by scanning a dilute solution of the compound from 200-400 nm.
- Quantification: Generate a calibration curve using at least five standard solutions of **3-amino-2-chloroisonicotinic acid** of known concentrations. The curve should demonstrate linearity with a correlation coefficient (r^2) > 0.999.

UV-Vis Spectrophotometry

For a quick and simple estimation of solubility, UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and no interfering excipients are present.

Protocol:

- Determine λ_{max} : Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.
- Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_{max} . Plot absorbance vs. concentration to create a standard curve and determine the molar absorptivity (extinction coefficient) according to the Beer-Lambert law.

- Analyze Sample: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.

Predicted Solubility in Common Laboratory Solvents

While experimental determination is necessary for precise values, a qualitative prediction based on chemical principles is valuable for experimental design.

Table 2: Predicted Qualitative Solubility of **3-Amino-2-chloroisonicotinic Acid**

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	pH-dependent	Amphoteric nature; hydrogen bonding.
Methanol / Ethanol	Polar Protic	Soluble	Low solubility near pI , higher at acidic/basic pH.[10] Capable of hydrogen bonding with $-COOH$ and $-NH_2$ groups.[10] [11]
DMSO / DMF	Polar Aprotic	Soluble	High polarity and ability to disrupt solute-solute interactions.[14]
Acetonitrile	Polar Aprotic	Sparingly Soluble	Moderately polar, less effective at hydrogen bonding than protic solvents.
Acetone	Polar Aprotic	Sparingly Soluble	Lower polarity than acetonitrile.
Dichloromethane	Nonpolar Aprotic	Insoluble	Insufficient polarity to dissolve the highly functionalized solute.
Toluene / Hexane	Nonpolar Aprotic	Insoluble	Nonpolar nature is incompatible with the polar solute.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-amino-2-chloroisonicotinic acid** was not found, data from related compounds like 3-amino-2-chloropyridine suggests that standard laboratory precautions should be observed.[15]

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[\[1\]](#)

Always consult the material's specific SDS from the supplier before handling.

Conclusion

This technical guide has outlined the key theoretical and practical considerations for determining the solubility of **3-amino-2-chloroisonicotinic acid**. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a critical factor for researchers in drug development and chemical synthesis. The provided experimental protocols for the shake-flask method, coupled with HPLC and UV-Vis analysis, offer a robust framework for generating reliable and reproducible solubility data. By applying these principles and methodologies, researchers can effectively characterize this versatile building block, enabling its successful application in their scientific endeavors.

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- To cite this document: BenchChem. [3-Amino-2-chloroisonicotinic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145479#3-amino-2-chloroisonicotinic-acid-solubility-data]

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